molecular formula C21H18N4O3S2 B11767907 N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide CAS No. 917747-50-3

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11767907
CAS No.: 917747-50-3
M. Wt: 438.5 g/mol
InChI Key: JPQVBDXILWMGPD-UHFFFAOYSA-N
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Description

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved by reacting 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent such as phosphorus oxychloride to form the triazole ring.

Next, the triazole derivative is reacted with 4-aminobenzenesulfonamide under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and cholinesterase.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring and the sulfonamide group play crucial roles in this binding process, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

CAS No.

917747-50-3

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[4-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H18N4O3S2/c1-28-18-7-5-6-17(14-18)25-20(22-23-21(25)29)15-10-12-16(13-11-15)24-30(26,27)19-8-3-2-4-9-19/h2-14,24H,1H3,(H,23,29)

InChI Key

JPQVBDXILWMGPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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